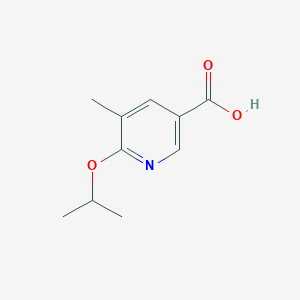

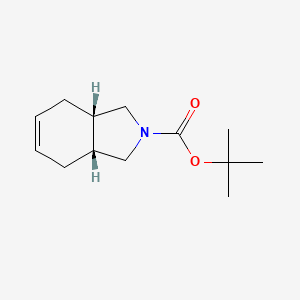

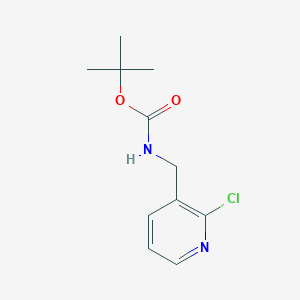

![molecular formula C19H29IN2O2 B1396909 反式-(4-{[(4-碘苯基)-甲基-氨基]-甲基}-环己基)-氨基甲酸叔丁酯 CAS No. 1313365-62-6](/img/structure/B1396909.png)

反式-(4-{[(4-碘苯基)-甲基-氨基]-甲基}-环己基)-氨基甲酸叔丁酯

描述

Synthesis Analysis

The synthesis of this compound might involve the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexane ring with a tert-butyl ester group and a 4-iodophenyl-methyl-amino-methyl group. The conformation of the cyclohexane ring could be crucial for the stability of the molecule .Chemical Reactions Analysis

The compound might undergo transesterification, a process of exchanging the organic functional group of an ester with the organic group of an alcohol . These reactions are often catalyzed by the addition of an acid or base catalyst .科学研究应用

Summary of the Application

Iodophenyl compounds are used in the synthesis of novel amino acids containing functional groups for bioorthogonal reactions . These reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .

Methods of Application

The synthesis of these amino acids, as Boc-, Fmoc- and free amino acids, was achieved through succinct sequences . (2 S ,4 R )- and (2 S ,4 S )-iodophenyl ethers of hydroxyproline are capable of modification via rapid, specific Suzuki and Sonogashira reactions in water .

Results or Outcomes

These amino acids exhibit well-defined conformational preferences . The 4 R - and 4 S -iodophenyl hydroxyprolines can be differentially applied in distinct structural contexts .

2. Molecular Imaging and Biology

Summary of the Application

The α v β 6-BP peptide selectively targets the integrin α v β 6, a cell surface receptor recognized as a prognostic indicator for several challenging malignancies . Given that the 4-[18 F]fluorobenzoyl (FBA)-labeled peptide is a promising PET imaging agent, radiolabeling via aluminum [18 F]fluoride chelation and introduction of an albumin binding moiety (ABM) have the potential to considerably simplify radiochemistry and improve the pharmacokinetics by increasing biological half-life .

Methods of Application

The peptides NOTA-α v β 6 -BP ( 1) and NOTA-K (ABM)-α v β 6 -BP ( 2) were synthesized on solid phase, radiolabeled with aluminum [18 F]fluoride, and evaluated in vitro (integrin ELISA, albumin binding, cell studies) and in vivo in mouse models .

Results or Outcomes

In vivo studies confirmed the effect of the ABM on blood circulation and higher α v β 6 (+) tumor uptake . The albumin binding moiety resulted in prolonged circulation and higher α v β 6 -targeted uptake .

属性

IUPAC Name |

tert-butyl N-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IN2O2/c1-19(2,3)24-18(23)21-16-9-5-14(6-10-16)13-22(4)17-11-7-15(20)8-12-17/h7-8,11-12,14,16H,5-6,9-10,13H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBQEZMYOUHOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

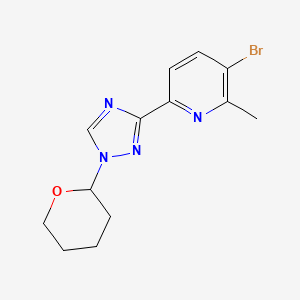

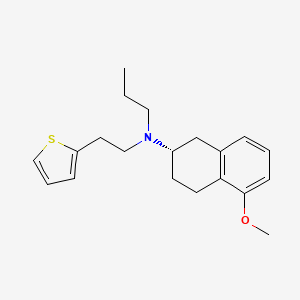

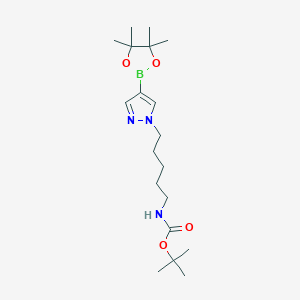

![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)